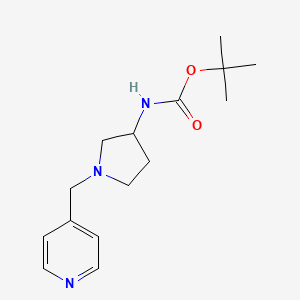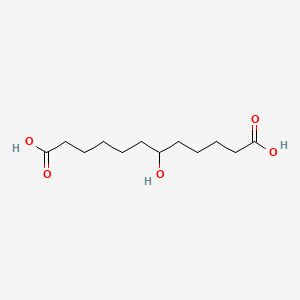
6-Hydroxydodecanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxydodecanedioic acid is an organic compound belonging to the class of medium-chain hydroxy acids and derivatives. It is characterized by a 12-carbon chain with hydroxyl and carboxyl functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxydodecanedioic acid can be achieved through several methods. One common approach involves the oxidation of dodecanedioic acid using specific oxidizing agents. Another method includes the biotransformation of fatty acids using recombinant microorganisms expressing specific enzymes, such as cytochrome P450 .
Industrial Production Methods: Industrial production of this compound often involves biotransformation processes. For instance, Saccharomyces cerevisiae, a type of yeast, can be genetically modified to express enzymes that convert fatty acids from renewable sources into this compound. This method is eco-friendly and sustainable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydroxydodecanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride can be used to convert the carboxyl groups into alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield dicarboxylic acids, while reduction can produce diols .
Wissenschaftliche Forschungsanwendungen
6-Hydroxydodecanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing polymers and other complex molecules.
Wirkmechanismus
The mechanism of action of 6-Hydroxydodecanedioic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation. The compound’s hydroxyl and carboxyl groups allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxydodecanedioic acid
- 12-Hydroxydodecanoic acid
- 1,12-Dodecanedioic acid
Uniqueness: 6-Hydroxydodecanedioic acid is unique due to its specific structure, which includes both hydroxyl and carboxyl functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to similar compounds. Additionally, its medium-chain length makes it particularly useful in synthesizing polymers and other high-performance materials .
Eigenschaften
CAS-Nummer |
50870-54-7 |
|---|---|
Molekularformel |
C12H22O5 |
Molekulargewicht |
246.30 g/mol |
IUPAC-Name |
6-hydroxydodecanedioic acid |
InChI |
InChI=1S/C12H22O5/c13-10(7-4-5-9-12(16)17)6-2-1-3-8-11(14)15/h10,13H,1-9H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
RYJGFWCOGGWUAH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(CCCCC(=O)O)O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


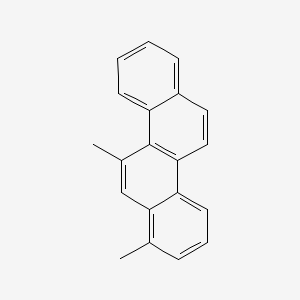
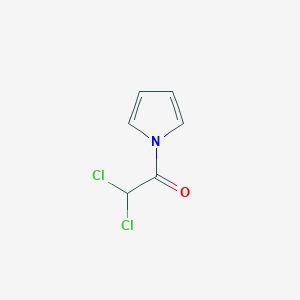


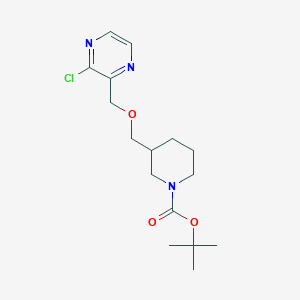

![2-(4-Bromophenyl)-5-ethyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13960569.png)
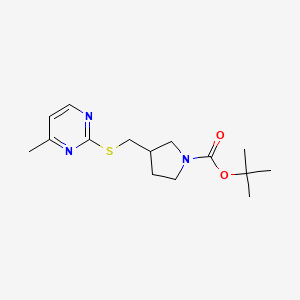
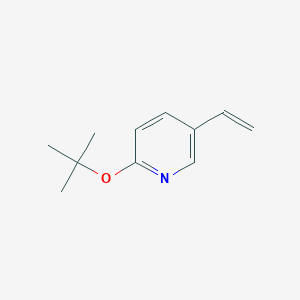
![N-[5-(4-chlorophenyl)sulfanyl-6-methoxy-quinolin-8-yl]pentane-1,4-diamine](/img/structure/B13960581.png)
![5-[2-(Propan-2-ylidene)hydrazinyl]pyridine-2-carboxylic acid](/img/structure/B13960585.png)
![Bicyclo[2.2.2]octa-2,5-diene, 1,2,3,6-tetramethyl-](/img/structure/B13960621.png)

